Blood-Brain Barrier Penetration with Functional Intracranial Target Suppression – DS-7423 vs. Dual PI3K/mTOR Inhibitor Class
DS-7423 demonstrates experimentally verified BBB penetration with sustained brain exposure. Following a single oral dose of 6 mg/kg in mice, plasma concentrations remained above 2 μmol/L for at least 6 hours, and the brain-to-plasma ratio was approximately 0.1 over the 1–6 hour window [1]. A brain-achievable concentration of 200 nM DS-7423 produced marked suppression of pAkt and pS6 in intracranial U87 tumors [1]. In an orthotopic U87 glioblastoma model, DS-7423 (6 mg/kg oral) extended median survival from 30 days (vehicle) to 46 days (p = 0.025); in the GSC11 glioma-initiating cell model, median survival improved from 35 to 52 days [1]. Among clinically evaluated dual PI3K/mTOR inhibitors, BEZ235 has also been reported to cross the BBB in orthotopic GBM models [2]; however, GDC-0980 lacks published BBB penetration data in orthotopic intracranial models. BKM120 (a PI3K-only inhibitor without mTOR activity) is CNS-penetrant but does not suppress mTORC1/2 feedback reactivation .
| Evidence Dimension | Brain-to-plasma drug concentration ratio and orthotopic survival benefit |
|---|---|
| Target Compound Data | Brain-to-plasma ratio ~0.1; plasma >2 μmol/L sustained 6h; U87 orthotopic median survival 46 days (vs. 30 days control, p=0.025); GSC11 orthotopic median survival 52 days (vs. 35 days control, p=0.013) [1] |
| Comparator Or Baseline | BEZ235: crosses BBB in orthotopic GBM (brain exposure data reported but survival benefit magnitude not directly compared to DS-7423 in same model) [2]; GDC-0980: no published orthotopic intracranial BBB penetration data; BKM120: CNS-penetrant but mTOR not inhibited |
| Quantified Difference | DS-7423 provides 53% extension of median survival in U87 orthotopic model; DS-7423 + TMZ combination reduces cell viability from 63% (DS alone) / 93% (TMZ alone) to 44% (combination), with autophagy induction in 50% of cells [1] |
| Conditions | Orthotopic intracranial xenograft models (U87 MG and GSC11) in nude mice; single oral dose 6 mg/kg for PK; daily oral dosing for efficacy; combination with temozolomide (7.5 mg/kg) [1] |
Why This Matters
For glioblastoma and brain metastasis research programs, DS-7423 offers one of the few dual PI3K/mTOR inhibitor options with published, quantitative BBB penetration and intracranial efficacy data, reducing the procurement risk of selecting a compound that fails to achieve functional brain concentrations.
- [1] Koul D, Wang S, Wu S, et al. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma. Oncotarget. 2017;8(13):21741–21753. DOI: 10.18632/oncotarget.15566. View Source
- [2] Maira SM, Stauffer F, Brueggen J, et al. Identification and characterization of NVP-BEZ235... Mol Cancer Ther. 2008;7(7):1851–63. (BEZ235 BBB penetration referenced in Oncotarget 2017 discussion). View Source
